Cyclohexanone, O-ethyloxime
Overview
Description
Cyclohexanone, O-ethyloxime is an organic compound with the molecular formula C8H15NO. It is a derivative of cyclohexanone, where the oxime group is substituted with an ethyl group. This compound is known for its applications in various chemical processes and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanone, O-ethyloxime can be synthesized through the reaction of cyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an oil bath at elevated temperatures (around 130°C) to yield the oxime .
Industrial Production Methods: In industrial settings, cyclohexanone oxime is often produced via the ammoximation process, which involves the reaction of cyclohexanone with ammonia and hydrogen peroxide in the presence of a titanium silicate catalyst (TS-1). This method is favored due to its efficiency and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: Cyclohexanone, O-ethyloxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it back to cyclohexanone.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various acids or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitroso compounds.
Reduction: Cyclohexanone.
Substitution: Various substituted oximes depending on the reagents used
Scientific Research Applications
Cyclohexanone, O-ethyloxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of caprolactam, which is a precursor for Nylon-6 production.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme mechanisms.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of cyclohexanone, O-ethyloxime involves its conversion to various intermediates through chemical reactions. For instance, in the Beckmann rearrangement, the oxime group undergoes a rearrangement to form an amide. This process involves the protonation of the oxime, followed by the migration of an alkyl group and the formation of a carbocation intermediate, which is then attacked by a nucleophile to form the final product .
Comparison with Similar Compounds
Cyclohexanone: A ketone with similar reactivity but lacks the oxime group.
Cyclohexanol: An alcohol that can be oxidized to cyclohexanone.
Cyclohexane: A saturated hydrocarbon with different chemical properties.
Uniqueness: Cyclohexanone, O-ethyloxime is unique due to its oxime group, which imparts distinct reactivity and stability. This makes it particularly valuable in the synthesis of caprolactam and other industrial chemicals .
Properties
IUPAC Name |
N-ethoxycyclohexanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-10-9-8-6-4-3-5-7-8/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVMGBAZXXCHTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C1CCCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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